

AH13205: A Technical Guide to a Selective EP2 Receptor Agonist

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Compound of Interest

Compound Name: AH13205
Cat. No.: B15570234

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[December 9, 2025]

Abstract

AH13205 is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Developed by Glaxo Wellcome (now GlaxoSmithKline), this small molecule has been utilized as an experimental tool to investigate the physiological and pathological roles of the EP2 receptor.^[1] Despite demonstrating promising activity in preclinical animal models, particularly in respiratory research, **AH13205** did not exhibit the same efficacy in human clinical trials and its development was discontinued. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **AH13205**, including detailed experimental protocols and a summary of its pharmacological data.

Discovery and Background

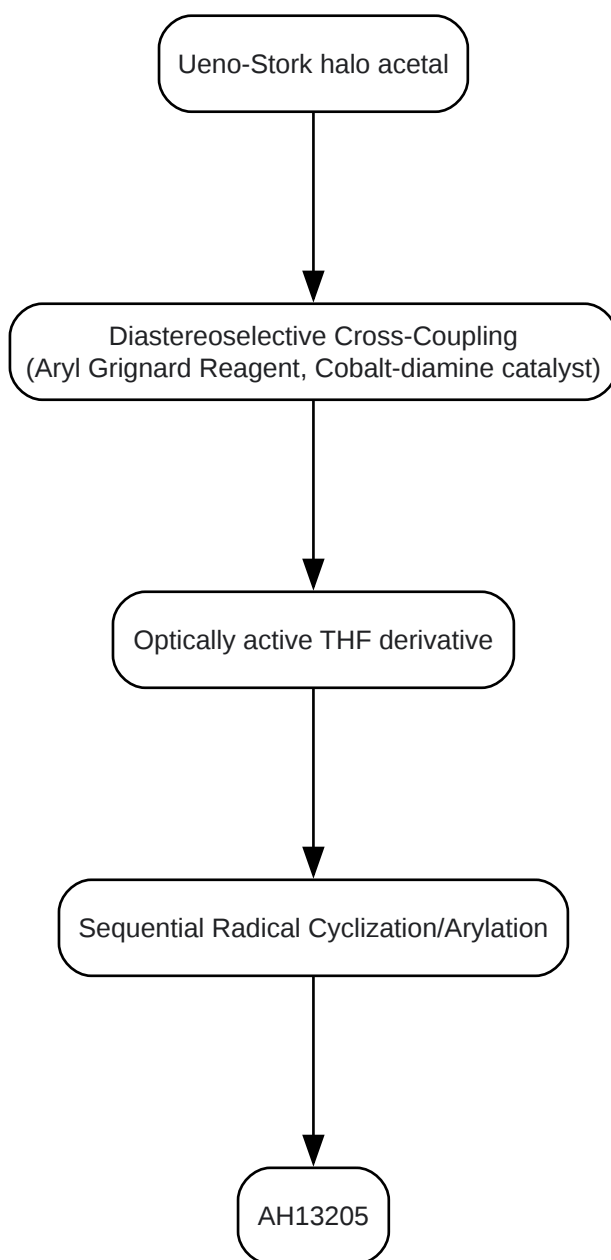
AH13205, with the chemical name 7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid, was identified during research programs at Glaxo Wellcome aimed at developing novel therapies for respiratory diseases. It is a selective agonist for the prostanoid EP2 receptor, a G-protein coupled receptor that mediates the effects of PGE2. The EP2 receptor is known to be involved in a variety of physiological processes, including smooth muscle relaxation, inflammation, and immune modulation.

Initial studies in guinea pig models showed that **AH13205** possessed significant relaxant activity on tracheal smooth muscle, suggesting its potential as a bronchodilator for the treatment of asthma. However, this effect was not replicated in human airway tissue, which ultimately led to the cessation of its clinical development. Nevertheless, **AH13205** remains a valuable research tool for elucidating the function of the EP2 receptor in various biological systems.

Synthesis Pathway

A total synthesis of **AH13205** was reported by Ohmiya et al. in 2006. The synthesis involves a sequential radical cyclization/arylation reaction under cobalt catalysis, providing an efficient route to this prostaglandin analogue.

The key steps of the synthesis are outlined below:



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Caption: Synthetic pathway of **AH13205**.

Pharmacological Profile

AH13205 is characterized as a selective agonist for the prostanoid EP2 receptor. Its biological activity has been assessed in various in vitro and in vivo models.

Quantitative Data

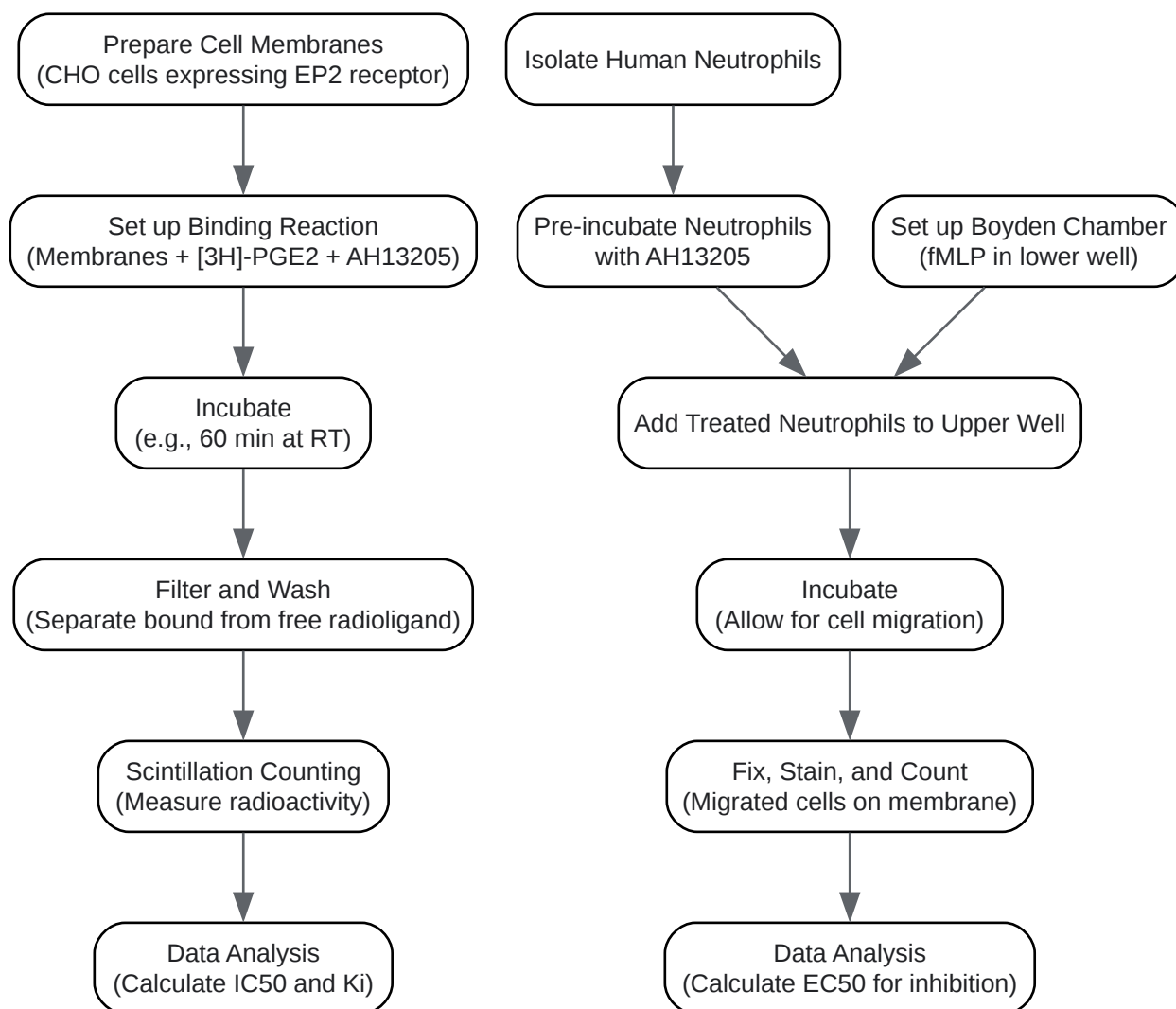
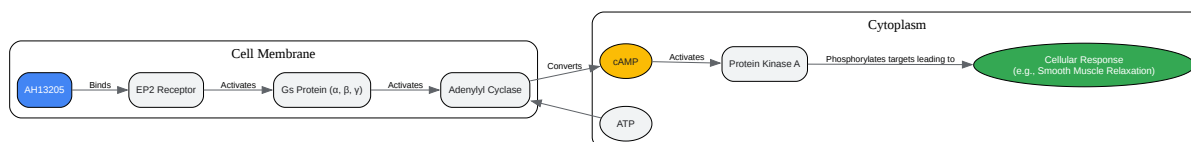
The following table summarizes the available quantitative data for **AH13205**.

Parameter	Value	Species/System	Reference
EC50 (Inhibition of neutrophil chemotaxis)	1.58 ± 0.73 μM	Human neutrophils	[2]
Binding Affinity (Ki)	Binds to EP2 receptor, but not EP4	Mouse	[3]

Further quantitative data on binding affinity (Ki or IC50) at the EP2 receptor is not readily available in the public domain.

Signaling Pathway

The EP2 receptor, upon activation by an agonist such as **AH13205**, couples to the Gs alpha subunit of the G protein complex. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response. In smooth muscle cells, this pathway typically leads to relaxation.



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